molecular formula C19H20ClNO3 B2556708 (E)-3-(2-chlorophenyl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acrylamide CAS No. 1706499-47-9

(E)-3-(2-chlorophenyl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acrylamide

Cat. No. B2556708
CAS RN: 1706499-47-9
M. Wt: 345.82
InChI Key: BLEBPLHRQASQTL-VAWYXSNFSA-N
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Description

(E)-3-(2-chlorophenyl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acrylamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of acrylamides and is synthesized using specific methods to ensure its purity and efficacy.

Scientific Research Applications

Polymeric Protecting Groups

The synthesis of novel N-ethenoxyamino-modified tert-butoxycarbonyl-type amino protecting groups utilizes related compounds. These polymers are of interest due to their role as polymeric amino protecting groups (Gormanns & Ritter, 1994).

Thermoresponsive Solution Properties

Certain (meth)acrylamido copolymers show improved solubility in water and alcohols compared to their analogs. This includes a study where polymers were prepared by reacting poly(pentafluorophenyl (meth)acrylate) with various compounds, demonstrating tunable thermosensitive behavior (Chua et al., 2012).

Catalytic Applications

A study on the microreactor of Pd nanoparticles immobilized hollow microspheres of poly[styrene-co-2-(acetoacetoxy) ethyl methacrylate-co-acrylamide] for catalytic hydrodechlorination of chlorophenols in water demonstrates the potential of similar compounds in catalytic applications (Lan et al., 2010).

Synthesis and Characterization

Studies involving the synthesis and characterization of related acrylamide derivatives, such as ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, contribute to our understanding of their structural properties and potential applications (Johnson et al., 2006).

Corrosion Inhibitors

Research on new acrylamide derivatives for use as corrosion inhibitors in nitric acid solutions of copper highlights the practical applications of these compounds in industry (Abu-Rayyan et al., 2022).

properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO3/c1-23-17-10-6-4-8-15(17)18(24-2)13-21-19(22)12-11-14-7-3-5-9-16(14)20/h3-12,18H,13H2,1-2H3,(H,21,22)/b12-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLEBPLHRQASQTL-VAWYXSNFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CNC(=O)C=CC2=CC=CC=C2Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C(CNC(=O)/C=C/C2=CC=CC=C2Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(2-chlorophenyl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acrylamide

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